N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3-FLUORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorinated phenyl group, a methoxy-substituted phenyl group, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the nucleophilic substitution reaction of 3-fluoro-4-methylphenylamine with an appropriate acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions with 3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-FLUORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)thiourea: Known for its role in organocatalysis, this compound shares some structural similarities but differs in its functional groups and applications.
3-Fluoro-4-aminopyridine: Another fluorinated compound, it is used in different contexts, particularly in radiopharmaceuticals.
Uniqueness
N-(3-FLUORO-4-METHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE stands out due to its combination of fluorinated and methoxy-substituted phenyl groups, along with the dihydropyridazinone moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C20H18FN3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H18FN3O3/c1-13-3-6-15(11-17(13)21)22-19(25)12-24-20(26)10-9-18(23-24)14-4-7-16(27-2)8-5-14/h3-11H,12H2,1-2H3,(H,22,25) |
InChI Key |
GDKCQCGRTJIPJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)F |
Origin of Product |
United States |
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